(R)-2-(Methylamino)-2-phenylethanol, also known as (R)-phenylpropanolamine, is an organic compound with significant relevance in both pharmaceutical and chemical industries. This compound features a chiral center, which contributes to its unique biological activity and potential therapeutic applications. The compound is characterized by its phenolic structure, which is crucial for its interaction with biological systems.
This compound can be synthesized through various chemical reactions, primarily involving the amination of phenylpropanol derivatives. It is often derived from naturally occurring compounds or synthesized in laboratories for research and pharmaceutical purposes.
(R)-2-(Methylamino)-2-phenylethanol is classified as a secondary amine due to the presence of a methylamino group. It falls under the category of alkaloids and phenolic compounds, which are known for their diverse biological activities.
The synthesis of (R)-2-(Methylamino)-2-phenylethanol can be achieved through several methods:
(R)-2-(Methylamino)-2-phenylethanol has a molecular formula of CHN and a molar mass of approximately 165.24 g/mol. The structure features a chiral center at the carbon atom adjacent to the hydroxyl group, leading to two enantiomers: (R) and (S).
(R)-2-(Methylamino)-2-phenylethanol participates in various chemical reactions, including:
The mechanism of action for (R)-2-(Methylamino)-2-phenylethanol primarily involves its interaction with adrenergic receptors in the body. As a sympathomimetic agent, it mimics the effects of norepinephrine, leading to increased heart rate and blood pressure.
(R)-2-(Methylamino)-2-phenylethanol has various scientific uses:
This compound's unique properties make it a valuable subject for further research in medicinal chemistry and pharmacology.
(R)-2-(Methylamino)-2-phenylethanol, also known as (R)-halostachine, is a naturally occurring β-hydroxy-phenethylamine alkaloid. It was first isolated in 1936 from the halophytic shrub Halostachys caspica (syn. H. belangeriana) by Russian researcher Syrneva, who initially misidentified its structure. This error was later corrected in 1949 by Menshikov and Rubinstein, who established its correct identity as 2-(methylamino)-1-phenylethanol [1]. The compound exists naturally as the levorotatory enantiomer ([α]D = -47.03°), contrasting with its synthetic racemic form [1] [4]. This molecule belongs to the phenylethanolamine structural family, sharing core features with biologically significant compounds like ephedrine and synephrine, yet distinguished by its N-methylation pattern and chiral benzylic alcohol [1].
Early synthetic routes employed classical organic transformations. Durden's method (1978) began with acetophenone bromination, followed by N-methylbenzylamine coupling, LiAlH4 reduction, and catalytic debenzylation to yield racemic material. A significant advancement came with Zandbergen's 1992 stereospecific synthesis: (R)-(+)-α-hydroxybenzeneacetonitrile was O-protected, treated with DIBAL, then subjected to transimination with methylamine, and finally reduced with NaBH4 to deliver enantiomerically pure (R)-(−)-halostachine [1]. These methods established the compound as a synthetic benchmark for studying stereoselective amination and reduction techniques.
Table 1: Key Physicochemical Properties of (R)-2-(Methylamino)-2-phenylethanol
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C9H13NO | Molar mass: 151.21 g/mol |
Melting Point (enantiomer) | 43-45°C | Naturally occurring levorotatory form |
Melting Point (racemate) | 75-76°C | Synthetic form |
Boiling Point | 270.0±20.0°C (predicted) | [4] |
Specific Rotation ([α]D) | -47.03° (free base); -52.21° (HCl salt) | c=1 in ethanol [1] |
pKa (HCl salt) | 9.29 | At 25°C, 10 mM [1] |
Density | 1.036±0.06 g/cm³ | Predicted [4] |
The compound's structural duality – featuring both a hydrogen-bond-capable β-hydroxyamine motif and a hydrophobic aromatic ring – makes it an invaluable probe for studying molecular recognition phenomena. Its chiral center enables research into enantioselective interactions with biological targets, particularly catecholamine receptors and transporters [1]. In forensic science, its structural similarity to phenylalkylamine psychotropics (e.g., ephedrine derivatives) allows its use as a non-controlled analog for developing advanced chiral separation methods. Gas chromatography and capillary electrophoresis techniques optimized with this model compound effectively resolve closely related sympathomimetics encountered in seized drug analysis [1] [4].
Pharmacologically, halostachine exhibits adrenergic activity through partial agonism at β2 receptors. Studies using transfected HEK 293 cells demonstrated that racemic halostachine has approximately 1/120th the affinity of epinephrine while acting as a partial agonist with ~19% efficacy in cAMP accumulation assays [1]. This moderate activity profile makes it an ideal reference compound for structure-activity relationship (SAR) studies of phenylethanolamines without the regulatory complications of scheduled substances.
Table 2: Key Pharmacological Research Findings
Parameter | Value | Experimental System |
---|---|---|
β2 Receptor Affinity | ~1/120 × epinephrine | Competition vs. 3[H]-CGP-12177 [1] |
Agonist Efficacy (cAMP) | 19% vs. epinephrine | HEK 293 cells [1] |
Pressor Effect (ΔBP) | +26 mm Hg (max) | Cat, 1 mg HCl salt i.v. [1] |
Mydriasis Potency | 5× phenylethanolamine | Rabbit eye instillation [1] |
(R)-2-(Methylamino)-2-phenylethanol occupies a unique regulatory niche. Despite its structural resemblance to Schedule V substances like ephedrine, it remains unscheduled in most jurisdictions. This status derives from its absence from pharmaceutical products and relatively weak pharmacological effects [1]. Nevertheless, its inclusion in certain dietary supplements as a minor alkaloid constituent has prompted analytical scrutiny. Regulatory agencies monitor such products for undisclosed addition of more potent phenethylamines, using halostachine as an internal reference marker during chromatographic screening [1].
The compound exemplifies the "model compound" approach in precursor control. The U.S. Drug Enforcement Administration (DEA) employs such structurally similar but non-controlled analogs to develop forensic methods without handling scheduled substances. Halostachine's synthesis shares critical steps (reductive amination, resolution) with illicit amphetamine production, making it invaluable for reaction signature profiling [1]. However, international regulatory asymmetry complicates its status – while unregulated under the UN Convention on Psychotropic Substances, some countries impose restrictions based on structural similarity alone. This creates challenges for cross-jurisdictional research and forensic collaboration.
Table 3: Legislative Status and Forensic Utility
Jurisdictional Aspect | Status/Application | Rationale |
---|---|---|
U.S. Scheduling | Unscheduled | Low abuse potential [1] |
Precursor Relevance | Synthetic model compound | Shared synthetic pathways with controlled phenethylamines |
EU Monitoring | Not listed in Precursor Regulation (EC) No 273/2004 | Absence from pharmaceutical commerce |
Forensic Application | Chiral separation calibration standard | Resolves ephedrine enantiomers [1] |
Table 4: Nomenclature and Identifiers of (R)-2-(Methylamino)-2-phenylethanol
Identifier Type | Designation |
---|---|
IUPAC Name | (R)-2-(Methylamino)-1-phenylethanol |
Synonyms | (R)-Halostachine; (R)-N-Methylphenylethanolamine; (βR)-β-(Methylamino)benzenethanol |
CAS Registry | 84773-28-4 |
ChEBI ID | CHEBI:196741 |
ChemSpider | 913 (racemate) |
Molecular Formula | C9H13NO |
InChIKey | ULIMZYAYESNNIP-VIFPVBQESA-N |
Canonical SMILES | OC@@HC1=CC=CC=C1 |
The compound continues to bridge chemical, pharmacological, and forensic disciplines, serving as a chemically tractable prototype for phenethylamine research while navigating complex regulatory landscapes. Its unique position – biologically relevant yet minimally regulated – ensures its enduring value across scientific domains requiring structurally authentic yet accessible model systems.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7